Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate
Overview
Description
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate is a chemical compound with the molecular formula C7H8BrF6O5P and a molecular weight of 397.007 g/mol . This compound is known for its unique structure, which includes both bromine and trifluoroethoxy groups, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate typically involves the reaction of methyl bromoacetate with bis(2,2,2-trifluoroethyl) phosphite in the presence of a base such as potassium bis(trimethylsilyl)amide (KHMDS) and a catalyst like 18-crown-6 . The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, around -78°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and bases like sodium hydroxide for hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Mechanism of Action
The mechanism by which Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate exerts its effects involves the interaction of its phosphoryl group with various molecular targets. The trifluoroethoxy groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The bromine atoms can be easily substituted, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate: Similar in structure but lacks the bromine atoms, making it less reactive in certain substitution reactions.
Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate: Another similar compound with ethyl instead of methyl ester, affecting its reactivity and solubility.
Uniqueness
Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate is unique due to the presence of both bromine and trifluoroethoxy groups, which confer distinct reactivity and stability properties. This makes it a valuable reagent in various chemical transformations and applications .
Properties
IUPAC Name |
methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2F6O5P/c1-18-4(16)7(8,9)21(17,19-2-5(10,11)12)20-3-6(13,14)15/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKORYQQLDAFDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(P(=O)(OCC(F)(F)F)OCC(F)(F)F)(Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2F6O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572825 | |
Record name | Methyl [bis(2,2,2-trifluoroethoxy)phosphoryl](dibromo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318967-86-1 | |
Record name | Methyl [bis(2,2,2-trifluoroethoxy)phosphoryl](dibromo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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